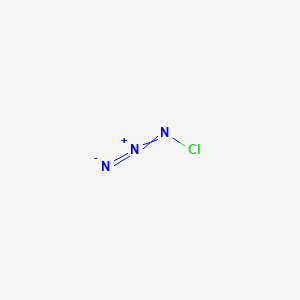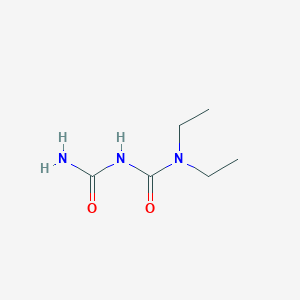
1,1-Diethylbiuret
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethylbiuret is a chemical compound that belongs to the class of biuret derivatives. It is a white crystalline solid that is soluble in water and other polar solvents. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 1,1-diethylbiuret is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,1-diethylbiuret has various biochemical and physiological effects. It has been shown to have antioxidant properties, as well as anti-inflammatory effects. Additionally, this compound has been shown to have potential anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,1-diethylbiuret in lab experiments is its low toxicity. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation is that it may not be suitable for certain experiments due to its specific chemical properties.
Orientations Futures
There are several future directions for research involving 1,1-diethylbiuret. One potential area of study is its potential use as a drug delivery system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and other fields.
In conclusion, 1,1-diethylbiuret is a promising compound with potential applications in various scientific research fields. Its low toxicity and ease of synthesis make it an attractive option for lab experiments. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The most common method for synthesizing 1,1-diethylbiuret is through the reaction of urea with diethylamine. The reaction is carried out under controlled conditions, and the product is purified through recrystallization.
Applications De Recherche Scientifique
1,1-Diethylbiuret has been used in various scientific research applications. It has been studied for its potential as a corrosion inhibitor, as well as its use in the synthesis of new materials. Additionally, this compound has been shown to have potential applications in the field of medicine.
Propriétés
Numéro CAS |
14628-80-9 |
|---|---|
Nom du produit |
1,1-Diethylbiuret |
Formule moléculaire |
C6H13N3O2 |
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
3-carbamoyl-1,1-diethylurea |
InChI |
InChI=1S/C6H13N3O2/c1-3-9(4-2)6(11)8-5(7)10/h3-4H2,1-2H3,(H3,7,8,10,11) |
Clé InChI |
INJNMKQLHWZRQR-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)NC(=O)N |
SMILES canonique |
CCN(CC)C(=O)NC(=O)N |
Autres numéros CAS |
14628-80-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



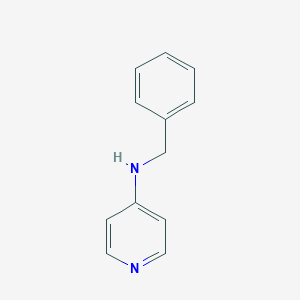

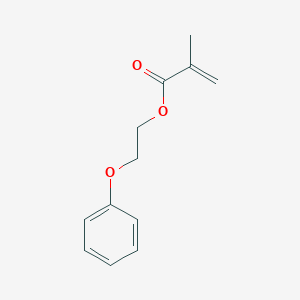
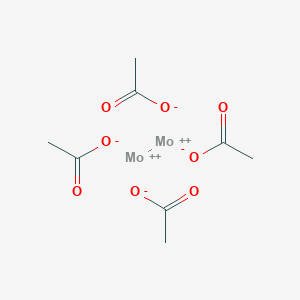
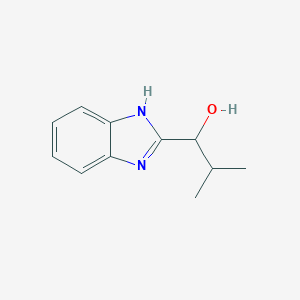
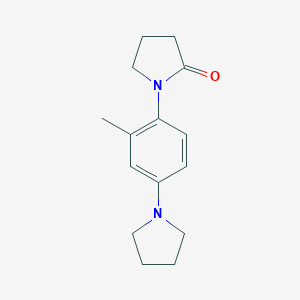
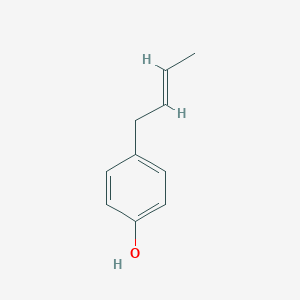
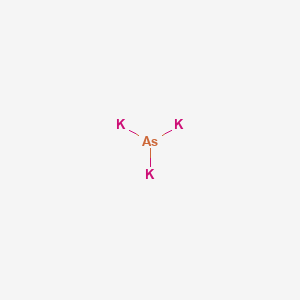
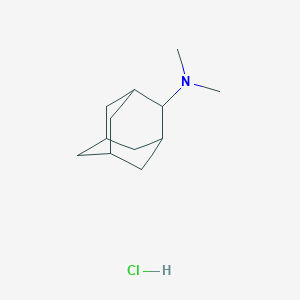
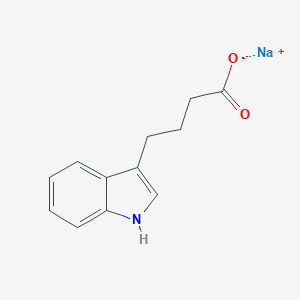
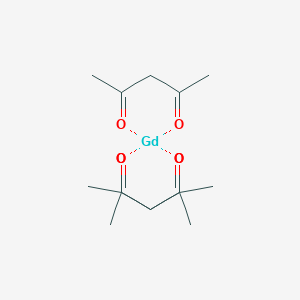
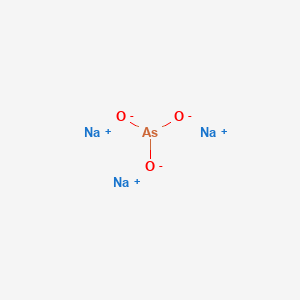
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)
